cis-3-Methoxy-4-aminopiperidine

Stereoselective synthesis Cisapride Diastereomeric ratio

cis-3-Methoxy-4-aminopiperidine (CAS 766556-99-4, IUPAC: (3S,4R)-3-methoxypiperidin-4-amine) is a chiral, 3,4-disubstituted piperidine with defined cis stereochemistry. This compound serves as the essential stereochemical linchpin in the synthesis of cisapride, a gastrointestinal prokinetic agent, and its analogs.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B12821279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Methoxy-4-aminopiperidine
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCOC1CNCCC1N
InChIInChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1
InChIKeyOPHSRKSIGNWVBY-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Methoxy-4-aminopiperidine – Chiral Building Block for Gastrointestinal Prokinetic Agents and Antiviral Scaffolds


cis-3-Methoxy-4-aminopiperidine (CAS 766556-99-4, IUPAC: (3S,4R)-3-methoxypiperidin-4-amine) is a chiral, 3,4-disubstituted piperidine with defined cis stereochemistry . This compound serves as the essential stereochemical linchpin in the synthesis of cisapride, a gastrointestinal prokinetic agent, and its analogs [1]. Beyond its established role as a cisapride intermediate, the broader 4-aminopiperidine scaffold has demonstrated activity against hepatitis C virus assembly, with optimized derivatives achieving nanomolar potency . The compound is commercially available as a research chemical and chiral building block, with a molecular weight of 130.19 g/mol and the formula C₆H₁₄N₂O .

Why Generic 4-Aminopiperidine Analogs Cannot Substitute for cis-3-Methoxy-4-aminopiperidine in Stereospecific Applications


The cis orientation of the 3-methoxy and 4-amino substituents on the piperidine ring is not a trivial structural detail; it directly determines the stereochemical outcome of downstream synthetic steps and the biological activity of final products. In the synthesis of cisapride, reductive amination of the 3-methoxy-4-piperidinone precursor yields a cis/trans isomer mixture; the cis isomer must be isolated or enriched (e.g., via salt formation and crystallization) to achieve the required diastereomeric purity [1]. Substituting the cis isomer with the trans diastereomer, a racemic mixture, or an unsubstituted 4-aminopiperidine would produce a different final drug stereoisomer—potentially altering pharmacological activity, receptor selectivity, or introducing undesirable off-target effects [2]. The 3-methoxy group further modulates lipophilicity and conformational rigidity, factors that cannot be replicated by the 3-hydroxy analog or the parent unsubstituted 4-aminopiperidine [3].

Quantitative Differentiation Evidence for cis-3-Methoxy-4-aminopiperidine vs. Key Comparators


Cis/Trans Diastereomeric Ratio in Cisapride Synthesis Demonstrates Stereochemical Necessity

In the patented synthesis of cisapride, reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone with benzylamine under hydrogen produces the 4-piperidinamine intermediate with a cis/trans ratio of approximately 93/7 [1]. Subsequent salt formation and crystallization enriches the cis isomer to a ratio equal to or higher than 98/2 [1]. This demonstrates that the cis isomer is the required stereochemistry for the downstream synthesis of pharmacologically active cisapride; the trans isomer is formed as a minor byproduct and must be removed. No equivalent enrichment step is possible starting from the trans isomer alone.

Stereoselective synthesis Cisapride Diastereomeric ratio Prokinetic agents

3-Methoxy Substituent Provides Superior Overall Profile vs. Other 3-Alkoxy Substituents in Prokinetic Agent Intermediates

During the development of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate as a key intermediate for cisapride, a series of 3-alkoxy analogs (R₃ = methyl, ethyl, isopropyl, etc.) were evaluated. The 3-methoxy group (R₁ = OMe) imparted the best overall profile for final products [1]. While exact quantitative values for each analog are not publicly tabulated for all endpoints, the qualitative ranking—with methoxy outperforming other alkoxy substituents—was a decisive factor in selecting this specific intermediate for process scale-up. The methoxy group balances lipophilicity (calculated LogP ~0.35) with synthetic accessibility in a way that larger alkoxy groups cannot match.

Structure-activity relationship 3-Alkoxy substituent Cisapride intermediate Prokinetic agents

4-Aminopiperidine Scaffold Demonstrates Anti-HCV Assembly Inhibition with Defined Potency Window

In a high-throughput phenotypic screen and subsequent SAR campaign, the 4-aminopiperidine scaffold was identified as a novel chemotype targeting the assembly and release stages of the HCV life cycle . The original screening hit demonstrated efficacy in the HCVcc assay, and optimized derivatives showed increased potency against HCV, reduced in vitro toxicity (CC₅₀ improved over the hit compound), and improved in vitro ADME properties . While these data are derived from substituted 4-aminopiperidine derivatives rather than the parent cis-3-methoxy-4-aminopiperidine, the core scaffold is shared, and the 3-methoxy substitution pattern can be leveraged for further physicochemical optimization.

Antiviral HCV assembly inhibitor 4-Aminopiperidine Phenotypic screening

Cis Stereochemistry Confers Higher Antinociceptive Potency in the 3-Substituted Anilidopiperidine Series

In a 2020 study of ten novel cis and trans 3-substituted anilidopiperidines (fentanyl analogs), compound cis-4 exhibited the highest antinociceptive potency in the tail-immersion test, based on determined ED₅₀ values [1]. The cis-4 compound was characterized by high potency, rapid onset, and short duration of action [1]. While this study evaluated 3-substituted anilidopiperidines with nitrogen-containing substituents (not methoxy), it establishes a class-level precedent that the cis configuration in 3,4-disubstituted piperidines can confer superior pharmacological activity compared to the trans isomer in this therapeutic class.

Anilidopiperidine analgesics Cis/trans potency ED50 Fentanyl analogs

Synthesis of Both Cis and Trans Isomers from 4-Formylazetidin-2-one Enables Direct Stereochemical Comparison

A 2008 Tetrahedron paper describes an efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate for (3S,4R)-cisapride, from enantiopure 4-formylazetidin-2-one [1]. Importantly, this synthetic route enables the preparation of both cis and trans isomers of 4-amino-3-methoxypiperidine in good yield from the same chiral precursor [1]. This provides a direct experimental framework for comparing the two isomers in any downstream application. The availability of both isomers via a common route ensures that researchers can obtain matched cis/trans pairs for rigorous structure-activity relationship studies.

Asymmetric synthesis Cis/trans isomer 4-Formylazetidin-2-one Chiral pool

Procurement-Driven Application Scenarios for cis-3-Methoxy-4-aminopiperidine


Asymmetric Synthesis of Cisapride and Next-Generation 5-HT₄ Agonists

cis-3-Methoxy-4-aminopiperidine is the direct precursor to the (3S,4R)-configured piperidine core of cisapride, a gastrointestinal prokinetic agent acting as a 5-HT₄ serotonin receptor agonist [1]. In the patented improved process, reductive amination of the corresponding piperidinone yields the intermediate with a cis/trans ratio of ~93:7, which is enriched to ≥98:2 via selective crystallization [2]. Researchers developing safer cisapride analogs (e.g., ATI-7505, prucalopride derivatives, or novel 5-HT₄ agonists with reduced hERG liability) should procure the cis isomer to ensure correct stereochemistry of the final drug candidate.

Anti-HCV Assembly Inhibitor Library Synthesis Using the 4-Aminopiperidine Scaffold

The 4-aminopiperidine chemotype has been validated as an inhibitor of HCV assembly and release, acting synergistically with direct-acting antivirals such as Telaprevir and Daclatasvir [1]. The cis-3-methoxy-4-aminopiperidine building block provides a pre-functionalized scaffold with the correct stereochemistry for further N-substitution and elaboration into compound libraries. The 3-methoxy group offers a favorable balance of lipophilicity (LogP ~0.35) and hydrogen-bonding capacity, which can be exploited for ADME optimization without introducing excessive molecular weight [2].

Stereospecific Synthesis of 3-Substituted Anilidopiperidine Analgesics

The 3,4-disubstituted piperidine scaffold is the core of potent anilidopiperidine opioid analgesics, including fentanyl and its analogs. A 2020 study demonstrated that among ten cis and trans 3-substituted anilidopiperidines, the cis-configured compound exhibited the highest in vivo antinociceptive potency [1]. cis-3-Methoxy-4-aminopiperidine can serve as a versatile intermediate for introducing diverse N-acyl and N-alkyl substituents while maintaining the cis stereochemistry associated with enhanced activity in this pharmacological class.

Chiral Building Block for Matched Molecular Pair Analysis of Cis/Trans Stereochemistry

Because both cis and trans isomers of 4-amino-3-methoxypiperidine can be synthesized from a common chiral precursor (4-formylazetidin-2-one) in good yield [1], these isomers form an ideal matched molecular pair for investigating the impact of piperidine ring stereochemistry on target binding, selectivity, and pharmacokinetic properties. Procurement of both isomers from a single supplier ensures consistency in purity and synthetic provenance, enabling rigorous comparative studies in any receptor or enzyme target class.

Quote Request

Request a Quote for cis-3-Methoxy-4-aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.